molecular formula C19H18N6O3S2 B3288728 2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 852437-81-1

2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B3288728
CAS No.: 852437-81-1
M. Wt: 442.5 g/mol
InChI Key: MRWNBSIYZYYWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a 3,4-dimethoxyphenyl group. A sulfanyl (-S-) linker at position 6 connects to an acetamide moiety, which is further functionalized with a 4-methyl-1,3-thiazol-2-yl group. Key structural attributes include:

  • Thiazole ring: The sulfur atom in the thiazole may improve lipophilicity and hydrogen-bonding capacity.
  • Triazolo-pyridazine core: A planar heterocyclic system that could facilitate interactions with enzymes or receptors via hydrophobic or intercalation mechanisms.

Properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3S2/c1-11-9-30-19(20-11)21-16(26)10-29-17-7-6-15-22-23-18(25(15)24-17)12-4-5-13(27-2)14(8-12)28-3/h4-9H,10H2,1-3H3,(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWNBSIYZYYWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography .

Scientific Research Applications

2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations
Compound ID/Ref Core Structure Key Substituents Pharmacological Implications
Target Compound [1,2,4]triazolo[4,3-b]pyridazine 3-(3,4-dimethoxyphenyl), N-(4-methylthiazol) Potential kinase inhibition (inferred)
(Compound 9a) [1,2,4]triazolo[3,4-b]thiadiazole 3-(3,4-dimethoxyphenyl), 6-(2-fluoro-4-pyridinyl) Thiadiazole’s electron deficiency may alter target selectivity
(763107-11-5) [1,2,4]triazol-thiazolo hybrid 4-Bromophenyl, pyridin-3-yl Bromine increases steric bulk; pyridine may enhance solubility

Key Observations :

  • Thiadiazole derivatives (e.g., ) are often explored for antimicrobial activity, whereas triazolo-pyridazines are associated with kinase modulation .
Substituent Modifications
Compound ID/Ref Acetamide Substituent Impact on Properties
Target Compound 4-methyl-1,3-thiazol-2-yl Higher lipophilicity (logP) due to sulfur
5-methyl-1,2-oxazol-3-yl Oxazole’s oxygen reduces logP vs. thiazole
(894063-52-6) Furan-2-carboxamide Furan’s polarity may decrease membrane permeability

Key Observations :

  • Replacing thiazole (target) with oxazole () reduces lipophilicity, which could lower bioavailability but improve solubility.
  • Bulky substituents (e.g., ’s furan carboxamide) may hinder binding to compact active sites .
Functional Group Effects
  • 3,4-Dimethoxyphenyl (Target Compound) : Methoxy groups enhance electron density, favoring interactions with hydrophobic pockets (e.g., in kinases) .
  • 2-Fluoro-4-pyridinyl () : Fluorine’s electronegativity and pyridine’s basicity may improve target affinity but reduce metabolic stability .
  • 4-Bromophenyl () : Bromine’s steric and electronic effects could increase binding affinity but raise toxicity risks .

Research Findings and Inferred Trends

  • Activity vs. Core Structure : Triazolo-pyridazines (target) are more likely to target enzymes requiring planar interactions (e.g., topoisomerases), while thiadiazoles () may favor redox-active targets .
  • Substituent-Driven Solubility : Thiazole-containing analogs (target, ) exhibit higher logP values than oxazole or furan derivatives, suggesting better membrane penetration .
  • Halogen Effects : Bromine or fluorine substitution () may enhance potency but require optimization for toxicity .

Biological Activity

The compound 2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, particularly focusing on its anticancer and enzyme inhibitory effects.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Triazolo-pyridazine moiety : This part is responsible for various biological activities.
  • Dimethoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.
  • Thiazole and acetamide functionalities : Contribute to its biological activity through potential interactions with biological targets.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of similar triazolo derivatives against various cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The following table summarizes the IC50 values of related compounds:

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These results indicate that derivatives similar to our compound exhibit promising anticancer properties, suggesting that further research could validate the specific activity of this compound in inhibiting tumor growth .

Enzyme Inhibition

The compound has been implicated in the inhibition of various enzymes critical for cancer progression. For example:

  • c-Met kinase inhibition : Compounds with similar triazolo structures have demonstrated potent inhibitory effects on c-Met kinase, a target in cancer therapy. The IC50 values for these compounds are comparable to established inhibitors like Foretinib .

The proposed mechanism of action for compounds containing the triazolo-pyridazine scaffold involves:

  • Inhibition of Kinase Activity : By binding to the ATP-binding site of kinases such as c-Met.
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptosis in cancer cells through various pathways .
  • Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest in the G0/G1 phase, further inhibiting proliferation.

Case Studies

Several case studies have highlighted the efficacy of triazolo derivatives in preclinical models:

  • In a study involving A549 cells treated with a triazolo derivative similar to our compound, significant apoptosis was observed alongside a reduction in cell viability.
  • Another study reported that derivatives led to a decrease in tumor size in xenograft models when administered at specific dosages.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.